molecular formula C7H3BrClNS B1289618 3-Bromo-4-chlorothieno[3,2-c]pyridine CAS No. 29064-82-2

3-Bromo-4-chlorothieno[3,2-c]pyridine

Cat. No.: B1289618
CAS No.: 29064-82-2
M. Wt: 248.53 g/mol
InChI Key: FXIKIVFBAQCMRY-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H3BrClNS It is a derivative of thieno[3,2-c]pyridine, characterized by the presence of bromine and chlorine substituents at the 3 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chlorothieno[3,2-c]pyridine typically involves the bromination and chlorination of thieno[3,2-c]pyridine. One common method includes the reaction of thieno[3,2-c]pyridine with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and at a specific temperature to ensure the selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chlorothieno[3,2-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-chlorothieno[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chlorothieno[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-bromo-4-chlorothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIKIVFBAQCMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593942
Record name 3-Bromo-4-chlorothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29064-82-2
Record name 3-Bromo-4-chlorothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 29064-82-2
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Synthesis routes and methods I

Procedure details

A suspension of Example 1A (35.91 g, 0.156 mol) in POCl3 (80 mL) was heated to reflux for 2.5 hours, cooled to room temperature, poured onto 800 g of ice, and extracted repeatedly with dichloromethane. The combined extracts were washed with water and brine, dried (Na2SO4), filtered, and concentrated. The residue was purified by flash column chromatography on silica gel with 0 to 5% methanol/dichloromethane to provide 29.3 g of 3-bromo-4-chlorothieno[3,2-c]pyridine (mp 158-159° C.), which was diluted with dioxane (500 mL) and concentrated aqueous NH3 (500 mL), heated to 150° C. under pressure (260 psi) for 20 hours, and concentrated. The residue was triturated from MTBE then from methanol to provide 20.29 g of the desired product. m.p. 153-155° C.
Quantity
35.91 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Bromo-5H-thieno[3,2-c]pyridin-4-one (1.0 g) and POCl3 (3 ml) was stirred for 1.5 hours at 120° C. After evaporation of POCl3, crushed ice was added to the residue and generated precipitate was collected by filtration to afford 3-bromo-4-chloro-thieno[3,2-c]pyridine (1.1 g) 1H NMR (400 MHz, DMSO-d6) ppm 8.31 (d, J=5.6 Hz, 1H), 5.27-8.21 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A stirred mixture of 3-bromo-5H-thieno[3,2-c]pyridine-4-one (1.16 g, 5.04 mmol) and phosphorus oxychloride (20 ml) was heated to reflux for 4 h. The reaction was then allowed to cool to room temperature and the phosphorus oxychloride removed in vacuo. The residue was dissolved in DCM (25 ml) and washed with distilled water (2×25 ml) followed by saturated sodium hydrogen carbonate solution (25 ml). The organic layer was dried (MgSO4), filtered and the solvent removed in vacuo. The crude residue was then subjected to flash column chromatography (eluent petroleum spirit 40-60° C.:EtOAc, 5:1, Rf 0.5) to afford the title compound as a yellow solid (398 mg, 32%).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
32%
Customer
Q & A

Q1: How do the bromine and chlorine substituents in 3-Bromo-4-chlorothieno[3,2-c]pyridine potentially influence its absorption and fluorescence properties compared to unsubstituted thieno[3,2-c]pyridine?

A1: While the provided papers do not specifically investigate this compound, they demonstrate that substituents on the thieno[3,2-c]pyridine core can significantly alter its electronic structure and, consequently, its absorption and fluorescence properties [, ]. The introduction of bromine and chlorine, both electron-withdrawing groups, would likely lead to a bathochromic shift (redshift) in both absorption and emission spectra compared to the unsubstituted parent compound. This shift occurs due to the influence of these substituents on the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which are involved in electronic transitions.

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